molecular formula C7H9BrSi B14327650 Silane, (4-bromo-1,3-butadiynyl)trimethyl- CAS No. 110373-04-1

Silane, (4-bromo-1,3-butadiynyl)trimethyl-

Cat. No.: B14327650
CAS No.: 110373-04-1
M. Wt: 201.13 g/mol
InChI Key: PDEJAPOINIFWIC-UHFFFAOYSA-N
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Description

Silane, (4-bromo-1,3-butadiynyl)trimethyl- is an organosilicon compound characterized by the presence of a silicon atom bonded to a trimethylsilyl group and a 4-bromo-1,3-butadiynyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (4-bromo-1,3-butadiynyl)trimethyl- typically involves the reaction of trimethylsilylacetylene with bromine under controlled conditions. The reaction proceeds through the formation of an intermediate bromoacetylene, which subsequently reacts with trimethylsilyl chloride to yield the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of Silane, (4-bromo-1,3-butadiynyl)trimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Silane, (4-bromo-1,3-butadiynyl)trimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromo group to other functional groups.

    Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxanes, while substitution reactions can produce a wide range of functionalized silanes.

Scientific Research Applications

Silane, (4-bromo-1,3-butadiynyl)trimethyl- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: The compound can be used in the development of silicon-based biomaterials.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique structural properties.

    Industry: It is used in the production of specialty polymers and as a reagent in organic synthesis.

Mechanism of Action

The mechanism by which Silane, (4-bromo-1,3-butadiynyl)trimethyl- exerts its effects involves the interaction of the silicon atom with various molecular targets The silicon atom can form strong bonds with oxygen and fluorine, making it useful in reactions that require the formation of stable Si-O or Si-F bonds

Comparison with Similar Compounds

Similar Compounds

    Bromotrimethylsilane: Similar in structure but lacks the butadiynyl group.

    Trimethyl(4-phenylbuta-1,3-diynyl)silane: Similar but contains a phenyl group instead of a bromo group.

Uniqueness

Silane, (4-bromo-1,3-butadiynyl)trimethyl- is unique due to the presence of both a bromo group and a butadiynyl group, which confer distinct reactivity and potential for diverse applications in synthesis and materials science.

Properties

CAS No.

110373-04-1

Molecular Formula

C7H9BrSi

Molecular Weight

201.13 g/mol

IUPAC Name

4-bromobuta-1,3-diynyl(trimethyl)silane

InChI

InChI=1S/C7H9BrSi/c1-9(2,3)7-5-4-6-8/h1-3H3

InChI Key

PDEJAPOINIFWIC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC#CBr

Origin of Product

United States

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